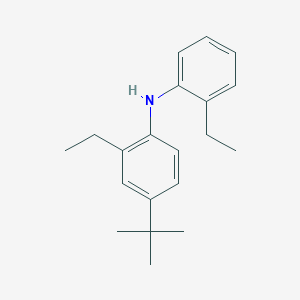
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline is an organic compound with the molecular formula C19H23N It is a derivative of aniline, featuring tert-butyl and ethyl substituents on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline typically involves the reaction of 4-tert-butylaniline with 2-ethylphenylamine under specific conditions. One common method includes:
Starting Materials: 4-tert-butylaniline and 2-ethylphenylamine.
Solvent: Toluene is often used as a solvent.
Catalyst: A suitable catalyst such as palladium on carbon (Pd/C) may be employed.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
4-tert-Butylaniline: A simpler derivative with only a tert-butyl group.
2-Ethylaniline: Contains an ethyl group on the aromatic ring.
N-Phenyl-2-ethylamine: Similar structure but lacks the tert-butyl group.
Uniqueness
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
113644-15-8 |
|---|---|
分子式 |
C20H27N |
分子量 |
281.4 g/mol |
IUPAC名 |
4-tert-butyl-2-ethyl-N-(2-ethylphenyl)aniline |
InChI |
InChI=1S/C20H27N/c1-6-15-10-8-9-11-18(15)21-19-13-12-17(20(3,4)5)14-16(19)7-2/h8-14,21H,6-7H2,1-5H3 |
InChIキー |
OWDDMOLXUHLNKQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC2=C(C=C(C=C2)C(C)(C)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
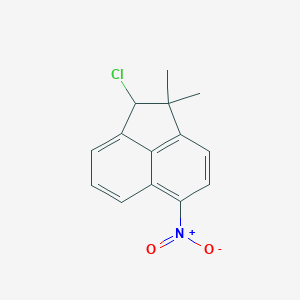
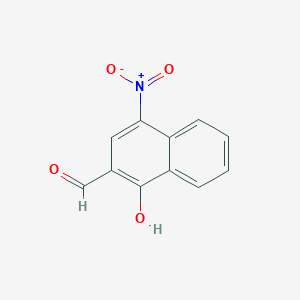
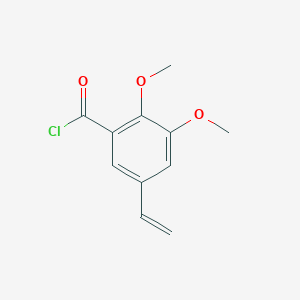
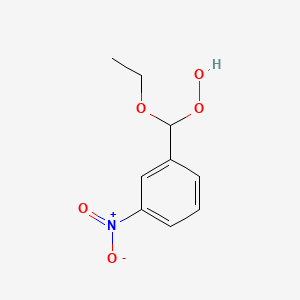
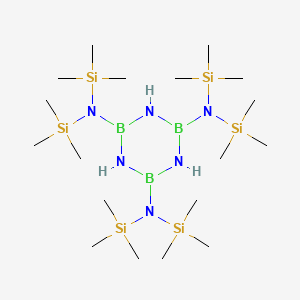
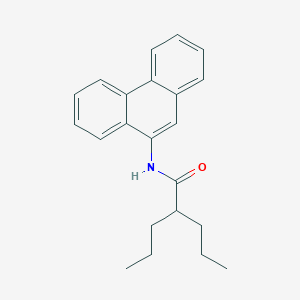
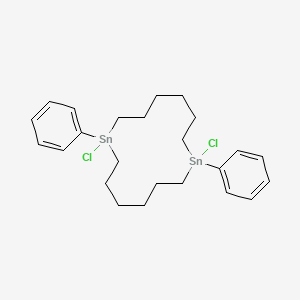
![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
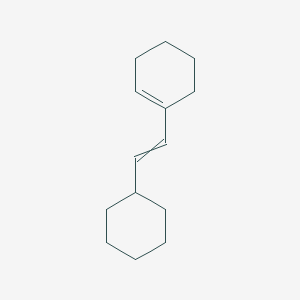

![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
